BenchChemオンラインストアへようこそ!

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

sigma-1 receptor radioligand binding Ki

This meta-tolyl arylpiperazine-sulfonamide derivative is a non-selective α1B/α2A-adrenoceptor antagonist and a balanced dual sigma receptor ligand (σ1 Ki 0.740 nM, σ2 Ki 5.10–7.90 nM). Its unique m-tolyl substitution and propyl spacer create a distinct pharmacological signature, making it an essential SAR probe and reference standard for neuroscience and cardiovascular research. Substituting with analogs introduces unpredictable target engagement changes, making this specific compound the only valid reference for defined studies.

Molecular Formula C23H31N3O4S
Molecular Weight 445.58
CAS No. 1020982-44-8
Cat. No. B2840886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
CAS1020982-44-8
Molecular FormulaC23H31N3O4S
Molecular Weight445.58
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27)
InChIKeyNTAAIIWBGKNXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide (CAS 1020982-44-8) – Procurement-Relevant Identity and Class Placement


2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide (CAS 1020982-44-8, molecular formula C₂₃H₃₁N₃O₄S, molecular weight ~445.6 g/mol) is a synthetic small molecule belonging to the class of sulfonamide-linked arylpiperazine derivatives [1]. The structure integrates a phenoxypropanamide group, a three‑carbon propyl spacer, a sulfonamide bridge, and a piperazine ring bearing a meta‑tolyl (m‑tolyl) substituent. This chemotype has been investigated in adrenergic receptor and sigma receptor pharmacology contexts [2].

Why 2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide Cannot Be Replaced by a Generic In‑Class Analog


Within the arylpiperazine‑sulfonamide class, small structural perturbations—such as variation of the N‑aryl group, the spacer length, or the propanamide α‑substituent—can profoundly shift receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic behavior [1]. The m‑tolyl substitution on the piperazine ring creates a steric and electronic environment that differs from the phenyl, pyrazinyl, or other heteroaryl analogs commercially available; this directly alters ligand‑receptor complementarity at adrenoceptor and sigma receptor binding pockets. Furthermore, the propyl spacer length dictates conformational freedom and hydrogen‑bonding topology relative to the sulfonamide, a parameter that cannot be arbitrarily modified without producing a different compound with a distinct selectivity profile. Consequently, substituting this compound with a closely related analog—even one having the same core chemotype—will introduce uncharacterized changes in target engagement that are not quantitatively predictable, making the specific compound the only valid reference point for studies requiring its defined pharmacological signature.

Product‑Specific Quantitative Evidence Guide: 2-Phenoxy‑N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide


Sigma‑1 Receptor Binding Affinity vs. Prototypic Sigma‑1 Ligands

The target compound exhibits high‑affinity binding to the sigma‑1 receptor, with a Ki of 0.740 nM determined by displacement of [³H](+)-pentazocine from guinea pig brain cortex membranes [1]. This value places it among the sub‑nanomolar sigma‑1 ligands. In comparison, the widely used sigma‑1 antagonist NE‑100 shows a Ki of ~20 nM in equivalent displacement assays, while the reference ligand haloperidol displays a Ki of ~3 nM under similar conditions. The ~27‑fold higher affinity of the target compound relative to NE‑100, and ~4‑fold higher affinity relative to haloperidol, indicates a substantially stronger sigma‑1 interaction in this experimental system.

sigma-1 receptor radioligand binding Ki

Sigma‑2 Receptor Affinity Compared with Sigma‑2 Reference Compounds

The compound binds sigma‑2 receptor (TMEM97) with a Ki of 5.10 nM, determined by displacement of [³H]-ditolylguanidine from rat PC‑12 cells [1]. This affinity is intermediate between the high‑affinity sigma‑2 ligand siramesine (Ki ≈ 0.5 nM) and the moderate‑affinity reference PB28 (Ki ≈ 13 nM). In human HEK293T cells expressing sigma‑2/TMEM97, the Ki is 7.90 nM [1]. These values indicate that the compound maintains consistent sigma‑2 binding across species, with a potency roughly 2.5‑fold weaker than siramesine but approximately 2.5‑fold stronger than PB28.

sigma-2 receptor TMEM97 Ki

Structural Differentiation from the Phenyl‑Piperazine Analog (CAS 1021074‑50‑9)

The most immediate structural analog commercially available is 2‑phenoxy‑N‑(3‑((4‑phenylpiperazin‑1‑yl)sulfonyl)propyl)propanamide (CAS 1021074‑50‑9), which differs solely by replacement of the m‑tolyl group with an unsubstituted phenyl group [1]. This single methyl substitution introduces a steric bulk and a weak +I electronic effect at the meta‑position that alters the geometry of the aryl ring within the receptor binding pocket. In arylpiperazine chemotypes, meta‑substitution has been shown to modulate adrenoceptor subtype selectivity and sigma‑receptor affinity by factors of 3‑ to 10‑fold depending on the substituent [2]. Although no direct head‑to‑head binding comparison between the two compounds has been published, the structural difference is sufficient to prevent interchangeable use in any assay where piperazine‑N‑aryl interactions govern ligand recognition.

structure–activity relationship arylpiperazine m-tolyl vs. phenyl

Non‑Selective α₁B/α₂A‑Adrenoceptor Antagonism: Class‑Level Pharmacological Profile

The compound has been described as a non‑selective antagonist of α₁B‑ and α₂A‑adrenoceptors [1]. While no quantitative affinity values (Ki, IC₅₀) for individual adrenoceptor subtypes have been released in peer‑reviewed literature for this specific compound, the dual α₁/α₂ antagonist profile distinguishes it from commercially dominant single‑subtype antagonists such as prazosin (α₁‑selective, α₁B Ki ≈ 0.7 nM but α₂A Ki ≈ 1510 nM) and BRL‑44408 (α₂A‑selective, Ki ≈ 8 nM at α₂A). The lack of subtype selectivity implies a broader blockade of endogenous catecholamine signaling at both pre‑ and post‑synaptic adrenoceptors, a feature that may be desirable for specific in vivo models where combined α₁/α₂ blockade is mechanistically required.

adrenoceptor antagonist α1B α2A adrenergic pharmacology

Best Application Scenarios for 2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide in Research and Pre‑Clinical Procurement


Sigma‑1/Sigma‑2 Dual Receptor Pharmacological Profiling

The compound's sub‑nanomolar sigma‑1 (Ki 0.740 nM) and low‑nanomolar sigma‑2 (Ki 5.10–7.90 nM) binding affinities make it suitable as a balanced dual sigma‑receptor ligand for in vitro binding selectivity panels, functional assays (e.g., calcium mobilization, ER‑stress response), and receptor occupancy studies. Compared to prototypic sigma ligands like haloperidol or NE‑100, the compound provides a distinct affinity ratio that can help deconvolve sigma‑1 vs. sigma‑2 contributions in complex biological systems [1].

Integrated Adrenoceptor Pharmacology: Combined α₁B and α₂A Blockade

For experimental models requiring simultaneous inhibition of both pre‑synaptic α₂A‑autoreceptors and post‑synaptic α₁B‑adrenoceptors—such as studies of sympathetic outflow regulation, vascular tone, or central norepinephrine dynamics—this compound offers a non‑selective dual antagonist profile [1]. Its use is appropriate in settings where subtype‑selective agents (e.g., prazosin for α₁, BRL‑44408 for α₂A) would leave one arm of the adrenergic system unblocked.

Structure–Activity Relationship (SAR) Reference Compound for Arylpiperazine‑Sulfonamide Optimization Programs

As a representative of the meta‑tolyl‑substituted arylpiperazine‑sulfonamide series, this compound serves as a well‑defined SAR probe for medicinal chemistry campaigns exploring the effect of N‑aryl substitution, spacer length (propyl vs. ethyl), and propanamide α‑phenoxy substitution on sigma and adrenergic receptor pharmacology [1]. Its discrete structural features differentiate it from phenyl, pyrazinyl, and other analogs, enabling systematic structure–activity comparisons.

Reference Standard for Analytical Method Development

The compound can be employed as an analytical reference standard (purity check, retention‑time marker, and mass calibration) for HPLC, LC‑MS, and NMR methods targeting sulfonamide‑linked piperazine compounds. Its molecular formula (C₂₃H₃₁N₃O₄S), isotopic pattern, and characteristic fragmentation may assist in developing quality‑control assays for compound libraries in drug discovery programs.

Quote Request

Request a Quote for 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.